homo-AMPA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Hydroxylation and Methylation:
Industrial Production Methods: Industrial production of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid analogs .
Scientific Research Applications
Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid has several scientific research applications:
Mechanism of Action
Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid exerts its effects by binding to the AMPA receptor, causing a conformational change that opens the ion channel. This allows the influx of cations, such as sodium and calcium, leading to depolarization of the postsynaptic neuron and the propagation of excitatory signals. The molecular targets include the GluA1-GluA4 subunits of the AMPA receptor, and the pathways involved are crucial for synaptic transmission and plasticity .
Comparison with Similar Compounds
Kainate: Another agonist for ionotropic glutamate receptors, but with different binding properties and effects.
NMDA: An agonist for NMDA receptors, which also play a role in synaptic plasticity but have distinct mechanisms of action.
Uniqueness: Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid is unique in its selective agonism for AMPA receptors, making it a valuable tool for studying these receptors specifically without affecting other types of glutamate receptors .
Properties
Molecular Formula |
C8H12N2O4 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-amino-4-(5-methyl-3-oxo-1,2-oxazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4-5(7(11)10-14-4)2-3-6(9)8(12)13/h6H,2-3,9H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
NZDIZJGEDFARSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)CCC(C(=O)O)N |
Synonyms |
2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid homo-AMPA |
Origin of Product |
United States |
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